5-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide
Description
The compound 5-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide is a heterocyclic molecule featuring a triazolo-pyridine core fused with a tetrahydro-pyridine ring and an isoxazole-carboxamide moiety. Its synthesis likely involves coupling reactions between functionalized triazolo-pyridine intermediates and isoxazole derivatives, as evidenced by analogous procedures in the literature (e.g., alkylation of heterocyclic thiols using K₂CO₃ and RCH₂Cl in N,N-dimethylformamide) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxamide linker may facilitate target binding in biological systems.
Properties
IUPAC Name |
5-methyl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5O2/c1-7-4-9(20-23-7)12(22)17-6-11-19-18-10-5-8(13(14,15)16)2-3-21(10)11/h4,8H,2-3,5-6H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGFDYLHVOOTSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The key steps include the formation of the isoxazole ring and the introduction of the trifluoromethyl group.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives of triazolo compounds, it was found that certain analogs displayed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with Minimum Inhibitory Concentration (MIC) values as low as 0.21 µM for the most active derivative . The mechanism involves binding interactions with essential bacterial enzymes such as DNA gyrase and MurD.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | 0.21 | Pseudomonas aeruginosa |
| 0.21 | Escherichia coli |
Cytotoxicity and Antifungal Activity
In vitro studies have demonstrated that this compound also possesses cytotoxic effects against various cancer cell lines. The MTT assay results indicated promising cytotoxicity against HaCat and Balb/c 3T3 cells. Additionally, antifungal activity was noted against Candida species and selective Gram-positive microorganisms like Micrococcus luteus .
The biological activity of the compound can be attributed to its ability to interact with specific target sites within microbial cells. Molecular docking studies revealed that it forms multiple hydrogen bonds with critical residues in the active sites of DNA gyrase and MurD. These interactions are crucial for inhibiting bacterial growth by disrupting essential cellular processes.
Case Studies
- Antimicrobial Efficacy : A series of experiments conducted on various triazolo derivatives showed that those containing the trifluoromethyl group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The binding affinity to DNA gyrase was significantly higher due to better spatial orientation in the active site .
- Cytotoxicity Assessment : In a comparative study of several isoxazole derivatives, the compound demonstrated lower IC50 values in cancer cell lines compared to standard chemotherapeutics. This suggests a potential role in cancer treatment protocols .
Comparison with Similar Compounds
Triazolo-Pyridine Derivatives
- Example 284 (EP 3 532 474 B1) : Features a triazolo[4,3-a]pyridine core linked to a benzamide group and a trifluoropropoxy substituent. Unlike the target compound, it lacks the isoxazole-carboxamide moiety but shares the trifluoromethylated tetrahydro-pyridine ring, suggesting shared synthetic routes for the core structure .
- 537003-42-2 : A triazolo[1,5-a]pyrimidine derivative with a pyridinyl-carboxamide group and trimethoxyphenyl substituents. While structurally distinct, its carboxamide linker and heterocyclic core highlight common strategies for modulating bioavailability .
Isoxazole-Containing Analogues
- Pyrazole-Isoxazole Hybrids () : Compounds such as 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide demonstrate the integration of isoxazole rings with other heterocycles. These analogues lack the triazolo-pyridine core but share synthetic pathways for isoxazole functionalization .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is summarized below:
The target compound exhibits moderate lipophilicity (LogP ~2.8), balancing solubility and membrane permeability. Its trifluoromethyl group likely enhances metabolic resistance compared to non-fluorinated analogues .
Chirality Considerations
As highlighted in enantiomer studies, chiral pharmaceuticals often exhibit stereospecific biological interactions . For example:
- Racemic mixtures of fluoxetine show enantiomeric toxicity differences (S-form 9.4× more toxic than R-form in Pimephales promelas) .
- Synthetic routes for the target compound must address stereochemical control to avoid unintended enantiomeric effects.
Environmental and Regulatory Implications
While specific data on the target compound’s environmental fate are lacking, analogous pharmaceuticals face challenges in degradation and disposal:
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step reactions starting with cyclocondensation or nucleophilic substitution. A common approach includes:
- Step 1: Reacting a triazole or pyrazole precursor (e.g., 5-methylisoxazole-3-carboxylic acid derivatives) with trifluoromethyl-substituted bicyclic amines under coupling conditions (e.g., DMF as solvent, K₂CO₃ as base) .
- Step 2: Introducing the methylene linker via reductive amination or alkylation. For example, using formaldehyde or methyl iodide in the presence of NaBH₃CN .
- Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validation using TLC .
Key reagents include trifluoromethyl-containing intermediates (e.g., 7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine), which are synthesized via cyclization of hydrazine derivatives with ketones .
Basic: How is the compound characterized post-synthesis?
Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic methods:
- NMR (¹H/¹³C): Assign peaks for trifluoromethyl groups (δ ~120-125 ppm in ¹³C NMR) and isoxazole protons (δ ~6.5-7.0 ppm in ¹H NMR) .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole ring vibrations (C=N at ~1600 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 378.359) and fragmentation patterns .
- HPLC: Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Advanced: How to design molecular docking studies to evaluate its biological targets?
Answer:
Protocol:
Target Selection: Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases based on structural analogs (e.g., triazolo-pyridine derivatives with anti-inflammatory activity) .
Ligand Preparation: Optimize the compound’s 3D structure using software like Open Babel (gasteiger charges, MMFF94 force field) .
Docking Software: Use AutoDock Vina or Schrödinger Maestro. Set grid boxes covering active sites (e.g., COX-2: x=20 Å, y=20 Å, z=20 Å centered on catalytic residues) .
Validation: Compare docking scores with known inhibitors (e.g., celecoxib for COX-2) and analyze binding poses for hydrogen bonds with Ser530 or hydrophobic interactions with Val349 .
Advanced: What in silico methods predict its ADME and pharmacokinetic properties?
Answer:
Use computational tools to assess drug-likeness:
- SwissADME: Input SMILES string to calculate lipophilicity (LogP ~2.5), solubility (LogS ~-4.5), and bioavailability (TPSA ~80 Ų). Compare with Lipinski’s rules (e.g., MW <500, H-bond donors <5) .
- pkCSM: Predict absorption (Caco-2 permeability >0.9), metabolism (CYP3A4 substrate probability), and toxicity (AMES test negative) .
- Molecular Dynamics (MD): Simulate plasma protein binding (e.g., albumin) using GROMACS with CHARMM36 force field .
Advanced: How to address discrepancies in reported biological activity data?
Answer:
Contradiction Analysis Steps:
Assay Variability: Compare protocols (e.g., cell lines: HEK293 vs. HepG2; incubation times: 24h vs. 48h). Standardize using CLSI guidelines .
Metabolic Stability: Test if conflicting results arise from differential CYP450 metabolism (use liver microsomes + NADPH) .
Structural Analogues: Synthesize and test derivatives (e.g., replace trifluoromethyl with methyl) to isolate pharmacophore contributions .
Data Normalization: Express IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced: How to synthesize analogs for structure-activity relationship (SAR) studies?
Answer:
Methodology:
- Core Modifications: Vary the isoxazole (e.g., 5-ethyl) or triazolo-pyridine (e.g., 7-fluoro) using Suzuki-Miyaura coupling or Ullmann reactions .
- Linker Optimization: Replace the methylene bridge with ethylene or amide groups. Use EDCI/HOBt for amide bond formation .
- Bioisosteres: Substitute trifluoromethyl with pentafluorosulfanyl (SF₅) via nucleophilic aromatic substitution .
- Purification: Employ preparative HPLC (C18 column, 70% methanol) for polar analogs .
Advanced: What strategies validate its mechanism of action in enzyme inhibition?
Answer:
Experimental Design:
Enzyme Assays: Use fluorescence-based kits (e.g., COX-2 Inhibitor Screening Kit) with IC₅₀ determination via dose-response curves .
Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry (n) at 25°C in PBS buffer .
Western Blotting: Confirm downstream effects (e.g., reduced PGE₂ levels in LPS-stimulated macrophages) .
Mutagenesis: Engineer enzymes with active-site mutations (e.g., COX-2 Arg120Ala) to test binding specificity .
Advanced: How to optimize solubility for in vivo studies?
Answer:
Formulation Strategies:
- Salt Formation: React with HCl or sodium bicarbonate to generate hydrochloride or sodium salts .
- Co-solvents: Use 10% DMSO + 30% PEG-400 in saline for intravenous administration .
- Nanonization: Prepare nanoparticles via antisolvent precipitation (e.g., 0.1% PVA stabilizer, 200 nm particle size) .
- Prodrug Design: Synthesize phosphate esters for enhanced aqueous solubility, hydrolyzing in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
